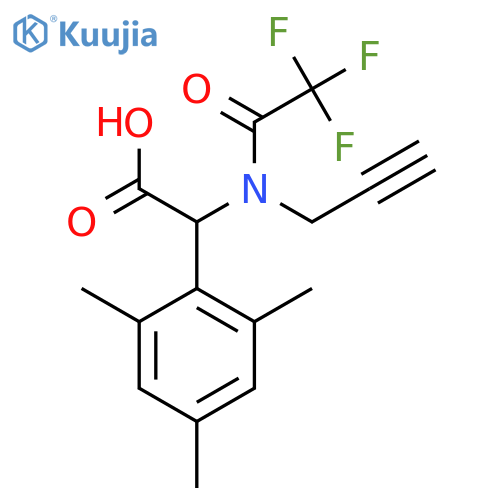

Cas no 2680585-78-6 (2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid)

2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2680585-78-6

- 2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid

- EN300-28294990

- 2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid

-

- インチ: 1S/C16H16F3NO3/c1-5-6-20(15(23)16(17,18)19)13(14(21)22)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3,(H,21,22)

- InChIKey: HUJNULZLPOPZRN-UHFFFAOYSA-N

- ほほえんだ: FC(C(N(CC#C)C(C(=O)O)C1C(C)=CC(C)=CC=1C)=O)(F)F

計算された属性

- せいみつぶんしりょう: 327.10822786g/mol

- どういたいしつりょう: 327.10822786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 496

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294990-1.0g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 1.0g |

$956.0 | 2025-03-19 | |

| Enamine | EN300-28294990-2.5g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 2.5g |

$1874.0 | 2025-03-19 | |

| Enamine | EN300-28294990-0.5g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 0.5g |

$919.0 | 2025-03-19 | |

| Enamine | EN300-28294990-0.1g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 0.1g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28294990-10.0g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 10.0g |

$4114.0 | 2025-03-19 | |

| Enamine | EN300-28294990-0.25g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 0.25g |

$880.0 | 2025-03-19 | |

| Enamine | EN300-28294990-1g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 1g |

$956.0 | 2023-09-07 | ||

| Enamine | EN300-28294990-10g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 10g |

$4114.0 | 2023-09-07 | ||

| Enamine | EN300-28294990-0.05g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 0.05g |

$803.0 | 2025-03-19 | |

| Enamine | EN300-28294990-5.0g |

2-[2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido]-2-(2,4,6-trimethylphenyl)acetic acid |

2680585-78-6 | 95.0% | 5.0g |

$2774.0 | 2025-03-19 |

2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid 関連文献

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acidに関する追加情報

Comprehensive Overview of 2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid (CAS No. 2680585-78-6)

The compound 2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid (CAS No. 2680585-78-6) is a specialized organic molecule with a unique structural framework. Its trifluoroacetamido and trimethylphenyl groups contribute to its distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends, including green chemistry and drug discovery.

From a structural perspective, the compound features a prop-2-yn-1-yl moiety, which is often associated with click chemistry applications. This aligns with the growing demand for bioorthogonal reactions in targeted drug delivery systems. Researchers are increasingly exploring its utility in proteolysis-targeting chimeras (PROTACs), a hot topic in cancer therapeutics. The presence of the 2,4,6-trimethylphenyl group enhances its lipophilicity, a critical factor for membrane permeability in drug design.

The trifluoroacetamido segment of the molecule is particularly noteworthy due to its electron-withdrawing properties, which can influence the compound's reactivity in enzyme inhibition studies. Recent publications have highlighted similar structures in the context of COX-2 inhibitors, suggesting potential anti-inflammatory applications. Additionally, its acetic acid terminus offers versatility for further derivatization, a key requirement in high-throughput screening platforms.

In the realm of sustainable chemistry, this compound's synthetic pathways are being evaluated for atom economy and catalytic efficiency. With the pharmaceutical industry's shift toward continuous flow synthesis, researchers are investigating its preparation using microreactor technology to minimize waste generation. These efforts resonate with the broader push for Environmental, Social, and Governance (ESG) compliance in chemical manufacturing.

Analytical characterization of CAS No. 2680585-78-6 typically involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS). The compound's stability under various pH conditions is another active area of investigation, particularly for formulation scientists working on oral bioavailability enhancement. Its crystalline properties have also drawn attention from materials science researchers studying molecular packing phenomena.

From a commercial standpoint, the demand for such multifunctional building blocks is rising in parallel with advancements in combinatorial chemistry. Suppliers are increasingly listing derivatives of this compound in their catalogs for medicinal chemistry applications. Patent databases reveal its structural analogs appearing in claims related to kinase inhibitors and GPCR modulators, indicating its relevance to precision medicine initiatives.

Ongoing research is exploring the compound's potential in bioconjugation strategies, particularly for antibody-drug conjugates (ADCs). The prop-2-yn-1-yl group's reactivity with azides makes it valuable for site-specific labeling of biomolecules. This application has gained traction in diagnostic imaging and theranostics, areas experiencing rapid growth due to personalized healthcare trends.

In computational chemistry, molecular docking studies of 2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid are providing insights into its binding affinities with various biological targets. These in silico approaches, combined with machine learning algorithms, are accelerating the identification of potential therapeutic applications while reducing wet-lab experimentation costs.

The compound's role in catalysis research is another emerging area. Its structural features are being examined as potential ligands for transition metal complexes used in asymmetric synthesis. This aligns with the chemical industry's focus on developing chiral auxiliaries for enantioselective transformations, particularly in the synthesis of single-enantiomer drugs.

Quality control protocols for CAS No. 2680585-78-6 emphasize the importance of chromatographic purity assessment, typically via HPLC-UV or UPLC-MS methods. The compound's stability under accelerated degradation conditions is routinely evaluated to establish appropriate storage guidelines, a critical consideration for chemical inventory management in research facilities.

Looking ahead, the scientific community anticipates expanded applications of this compound in chemical biology probes and target identification studies. Its modular structure allows for systematic structure-activity relationship (SAR) investigations, which are fundamental to lead optimization processes in drug development. As fragment-based drug discovery gains prominence, such versatile scaffolds are becoming increasingly valuable.

In conclusion, 2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid represents a compelling case study in modern molecular design. Its multifaceted chemical properties bridge several disciplines, from pharmacology to materials engineering. As research techniques evolve and industry needs shift toward more sustainable and targeted solutions, this compound's scientific and commercial significance will likely continue to grow.

2680585-78-6 (2-2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamido-2-(2,4,6-trimethylphenyl)acetic acid) 関連製品

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

- 2248275-66-1(3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid)

- 2172182-29-3(2-(difluoromethyl)-4-methyl-5-(oxan-4-yl)furan-3-carboxylic acid)

- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)

- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)

- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))

- 58861-53-3(2-(4-Fluorophenyl)pyridine)

- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)